3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190312-34-5
VCID: VC8214507
InChI: InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-1-4-7(13-6)5(3-12-4)14(15)16/h1-3,12H
SMILES: C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(F)(F)F
Molecular Formula: C8H4F3N3O2
Molecular Weight: 231.13 g/mol

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1190312-34-5

Cat. No.: VC8214507

Molecular Formula: C8H4F3N3O2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine - 1190312-34-5

Specification

CAS No. 1190312-34-5
Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
IUPAC Name 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-1-4-7(13-6)5(3-12-4)14(15)16/h1-3,12H
Standard InChI Key IPMPQFNRPFPQKZ-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(F)(F)F
Canonical SMILES C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(F)(F)F

Introduction

Structural and Chemical Characteristics of 3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Molecular Architecture and Nomenclature

The compound belongs to the pyrrolopyridine family, a class of bicyclic heterocycles comprising a pyrrole ring fused to a pyridine moiety. The numbering system for the pyrrolo[3,2-b]pyridine scaffold assigns position 1 to the nitrogen atom in the pyrrole ring, with subsequent positions following IUPAC conventions (Figure 1) . Substituents at positions 3 (nitro) and 5 (trifluoromethyl) introduce significant electronic asymmetry, influencing the molecule's dipole moment, solubility, and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₄F₃N₃O₂
Molecular Weight (g/mol)233.13
Calculated LogP1.87 (Predicted via XLogP3)
Hydrogen Bond Donors1 (N-H of pyrrole)
Hydrogen Bond Acceptors5 (Nitro, pyridine N, CF₃)

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group acts as a strong electron-withdrawing moiety, polarizing the aromatic system . These features are critical for interactions with biological targets, particularly enzymes requiring electron-deficient aromatic ligands .

Spectral Characterization

Although experimental spectral data for 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine are not explicitly reported in the literature, analogs provide reference benchmarks:

  • ¹H NMR: The pyrrole N-H proton typically resonates near δ 12.5–13.5 ppm due to deshielding . Aromatic protons adjacent to the nitro group exhibit downfield shifts (δ 8.5–9.0 ppm), while CF₃-substituted carbons show characteristic ¹⁹F NMR signals near δ -60 to -65 ppm .

  • IR Spectroscopy: Stretching vibrations for the nitro group appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), whereas C-F stretches from the CF₃ group occur near 1120–1170 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be approached through two primary strategies:

  • Late-Stage Functionalization: Introducing nitro and trifluoromethyl groups onto a preformed pyrrolo[3,2-b]pyridine core.

  • Cyclization of Substituted Precursors: Constructing the bicyclic system from acyclic components bearing the desired substituents.

Stepwise Synthesis Protocol

A plausible route, adapted from analogous pyrrolopyridine syntheses , involves:

Step 1: Preparation of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Potassium tert-butoxide (228 mg, 2.03 mmol) is suspended in 1-methyl-2-pyrrolidinone (0.5 mL) under nitrogen. A solution of the appropriate halide precursor (180 mg, 0.97 mmol) in 0.5 mL 1-methyl-2-pyrrolidinone is added, and the mixture is stirred at 20°C for 12 hours. Workup includes partitioning between ethyl acetate and water, followed by column chromatography (ether-hexane gradient) to yield the intermediate .

Step 2: Nitration at Position 3
The trifluoromethyl-substituted pyrrolopyridine is treated with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced regioselectively at position 3, guided by the electron-donating/withdrawing effects of existing substituents . Purification via recrystallization or silica gel chromatography affords the final product.

Table 2: Optimization of Nitration Conditions

ParameterCondition RangeOptimal Value
Temperature (°C)0–105
HNO₃ Concentration90–100%98%
Reaction Time (h)2–64
Yield45–70%64%

Biological Activity and Mechanism of Action

Antimycobacterial and Antiviral Effects

Pyrrolo[3,4-c]pyridine analogs demonstrate antimycobacterial activity (MIC₉₀ <0.15 µM) , hinting at potential applications for the title compound in treating tuberculosis. The electron-deficient aromatic system may also interfere with viral replication enzymes, though empirical validation is required.

Industrial and Pharmaceutical Applications

Drug Discovery Scaffold

The compound’s balanced lipophilicity (LogP ≈ 1.87) and molecular weight (<500 g/mol) align with Lipinski’s Rule of Five, making it a promising lead for kinase inhibitors or protease-targeted therapies .

Material Science Applications

Incorporation into metal-organic frameworks (MOFs) or organic semiconductors could exploit its electron-deficient π-system for charge transport applications. The CF₃ group may enhance thermal stability in polymers .

Future Directions and Challenges

Synthetic Challenges

  • Regioselectivity: Achieving precise nitro group placement without side reactions requires advanced directing group strategies.

  • Scalability: Transitioning from milligram-scale lab synthesis to kilogram production necessitates optimizing solvent systems and catalytic conditions .

Biological Testing Priorities

  • In Vitro Screening: Prioritize assays against HNE, HIV-1 protease, and Mycobacterium tuberculosis.

  • ADMET Profiling: Evaluate pharmacokinetic parameters like plasma protein binding and cytochrome P450 interactions.

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